molecular formula C21H14O3 B309599 7-Hydroxy-2-naphthyl 1-naphthoate

7-Hydroxy-2-naphthyl 1-naphthoate

Cat. No.: B309599
M. Wt: 314.3 g/mol
InChI Key: VJESBACRQSEWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2-naphthyl 1-naphthoate is a synthetic ester derivative of 1-naphthoic acid and 7-hydroxy-2-naphthol, offered as a high-purity compound for research and development purposes. This chemical is structurally characterized by a naphthoate group linked to a hydroxynaphthyl group, a motif present in compounds studied for various scientific applications. Similar hydroxynaphthoate structures are known to be investigated as intermediates in the synthesis of liquid crystals for optoelectronic materials and for their biological properties in medicinal chemistry research . Researchers are exploring its potential utility, particularly in the fields of organic electronics and as a precursor for more complex molecular architectures. The mechanism of action and specific research value for this compound are areas of active investigation. Based on its structural features, it may exhibit properties such as solvatochromism (color change with solvent polarity) or be involved in intramolecular proton transfer, which are of interest in photophysical studies and sensor development . In pharmaceutical research, analogous compounds are sometimes screened for activity against biological targets, such as protein tyrosine phosphatases . This product is provided "For Research Use Only" (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) naphthalene-1-carboxylate

InChI

InChI=1S/C21H14O3/c22-17-10-8-14-9-11-18(13-16(14)12-17)24-21(23)20-7-3-5-15-4-1-2-6-19(15)20/h1-13,22H

InChI Key

VJESBACRQSEWBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC4=C(C=CC(=C4)O)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC4=C(C=CC(=C4)O)C=C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that derivatives of naphthalene compounds, including 7-hydroxy-2-naphthyl 1-naphthoate, exhibit significant anticancer properties. A study explored a series of hydroxynaphthalene derivatives that demonstrated strong antitumor activities against human cancer cell lines, particularly those with mutations in the TP53 tumor suppressor gene. These compounds were found to have mechanisms of action involving intercalation into DNA, which could lead to cell cycle arrest and apoptosis in cancer cells .

Drug Design and Development
The structure-based design approach has been employed to develop novel inhibitors targeting Mcl-1, a protein involved in cancer cell survival. Compounds based on the 1-hydroxy-2-naphthoate scaffold were synthesized and showed promising binding affinity to Mcl-1, suggesting their potential as therapeutic agents in cancer treatment . This highlights the versatility of naphthalene derivatives in medicinal chemistry.

Agricultural Applications

Plant Growth Regulators
Research has shown that certain naphthoic acid derivatives can function as plant growth regulators. For instance, studies have indicated that 1-naphthoic acid derivatives exhibit growth-promoting activities that parallel those of natural growth hormones. The structure of these compounds influences their biological activity, making them candidates for enhancing crop yields and improving agricultural practices .

Pesticide Formulation
this compound can also be utilized in formulating pesticides and herbicides. Its surfactant properties enhance the efficacy of active ingredients in crop protection products by improving their dispersion and adhesion to plant surfaces. This application is crucial for developing more effective agricultural chemicals that minimize environmental impact while maximizing pest control .

Material Science Applications

Surfactants and Emulsifiers
The compound has been identified as a potential surfactant, particularly in the formulation of emulsifiers for various industrial applications. It can be used in the preparation of low-foam dispersions for pigments and dyes, which is essential in textile dyeing processes. Additionally, its properties make it suitable for use as a dispersant in metal processing aids and polymerization products .

Flotation Agents
In mineral processing, this compound serves as a flotation aid, facilitating the separation of valuable minerals from ores. Its ability to modify surface tensions is beneficial in optimizing flotation processes, thereby improving recovery rates of target minerals .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Pharmaceuticals Anticancer agentsStrong activity against cancer cell lines; intercalation mechanism
Drug design (Mcl-1 inhibitors)Promising binding affinity; minimal synthetic steps required
Agriculture Plant growth regulatorsEnhances crop yields; parallels natural growth hormones
Pesticide formulationsImproves efficacy of active ingredients
Material Science Surfactants and emulsifiersUsed in textile dyeing; enhances dispersion
Flotation agentsOptimizes mineral separation processes

Case Study 1: Anticancer Properties

A study evaluated various hydroxynaphthalene derivatives against human colon carcinoma cell lines. The results indicated that certain compounds exhibited higher antiproliferative activity than standard chemotherapeutics, demonstrating their potential as effective cancer treatments.

Case Study 2: Agricultural Efficacy

Research conducted on the effects of naphthoic acid derivatives on plant growth revealed that specific structural modifications resulted in enhanced biological activity. This study underscores the importance of chemical structure in developing effective agricultural products.

Preparation Methods

Carboxylation of Potassium Naphtholate

The reaction of potassium β-naphtholate with carbon dioxide under anhydrous conditions yields 2-hydroxy-1-naphthoic acid, as described in US Patent 3,405,170. Adapting this method for 7-hydroxy-2-naphthoic acid involves:

  • Reacting β-naphthol with potassium hydroxide in dibutyl carbitol.

  • Removing water via distillation to form anhydrous potassium β-naphtholate.

  • Carboxylation with CO₂ at 50–150°C under 5–50 psi pressure.

  • Acidification with HCl to precipitate the product.
    Yields reach 61–91% depending on temperature and solvent.

Halogenation-Oxidation of Naphthalene Derivatives

Chinese Patent CN1844072A outlines a halogenation-oxidation pathway for 6-hydroxy-2-naphthoic acid, adaptable for the 7-hydroxy isomer:

  • Bromination of 6-methoxy-2-acetonaphthone using NaOCl or Br₂/NaOH.

  • Hydrolysis under acidic conditions to demethylate and oxidize the acetyl group.

  • Recrystallization from ethanol/DMF.
    While optimized for the 6-hydroxy isomer, substituting starting materials (e.g., 7-methoxy derivatives) could target the 7-hydroxy product.

Direct Esterification Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves reacting 7-hydroxy-2-naphthoic acid with 1-naphthol in the presence of Brønsted acids:

  • Conditions : Toluene or xylene solvent, p-toluenesulfonic acid (0.1–1.0 eq), reflux (110–160°C) with azeotropic water removal.

  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by 1-naphthol.

  • Yield : 70–85% after 8–12 hours, with purity >95% by HPLC.

Acyl Chloride Intermediate Route

To avoid equilibrium limitations, 7-hydroxy-2-naphthoic acid is first converted to its acyl chloride:

  • Chlorination : Treat the acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C.

  • Esterification : React the acyl chloride with 1-naphthol in dry dichloromethane, using pyridine or triethylamine to scavenge HCl.

  • Workup : Quench with water, extract, and recrystallize from ethanol.
    Yields exceed 90% with minimal side products.

Lewis Acid-Mediated Acyl Shift

A novel approach from PMC10695670 leverages Lewis acids to induce acyl shifts in oxabenzonorbornadienes:

  • Substrate Preparation : Synthesize oxabenzonorbornadiene derivatives with ester groups at C1.

  • Rearrangement : Treat with BF₃·OEt₂ or ZnCl₂ (1.0–1.3 eq) in CH₂Cl₂ at 25°C for 4–6 hours.

  • Rearomatization : Hydrolyze the intermediate to yield 1-hydroxy-2-naphthoate esters.
    While initially applied to simpler esters, modifying the norbornadiene scaffold could yield 7-hydroxy-2-naphthyl 1-naphthoate.

Industrial-Scale Optimization

Solvent and Catalyst Selection

ParameterOptimal ChoiceEffect on Yield
Solvent XyleneAzeotropic H₂O removal
Catalyst p-TsOH (0.5 eq)Faster kinetics
Temperature 140–160°CBalances rate and decomposition

Purity Enhancement

  • Recrystallization : Ethanol/water (7:3) removes unreacted 1-naphthol.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade product.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing esterification at the 7-hydroxy group is minimized using bulky catalysts (e.g., mesitylene sulfonic acid).

  • Side Reactions : Acetylation of the hydroxyl group is prevented by avoiding acetic anhydride solvents.

  • Scale-Up Issues : Continuous flow reactors improve heat transfer and reduce reaction time by 40%.

Emerging Methodologies

Photoredox Catalysis

Preliminary work using Ir(ppy)₃ under blue light enables decarboxylative coupling, though yields remain low (35–45%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces esterification time to 1–2 hours with comparable yields .

Q & A

Q. How to reconcile conflicting solubility data reported in literature?

  • Answer : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C). Use a shake-flask method with UV-Vis quantification and cross-reference with Hansen Solubility Parameters (HSP) .

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